molecular formula C7H12O2 B8620790 2-Methyl-1,6-dioxaspiro[2.5]octane

2-Methyl-1,6-dioxaspiro[2.5]octane

Cat. No.: B8620790
M. Wt: 128.17 g/mol
InChI Key: YHEXVSDWYDAYDY-UHFFFAOYSA-N
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Description

2-Methyl-1,6-dioxaspiro[2.5]octane is a bicyclic spiroketal characterized by a unique 2.5-membered ring system, where two oxygen atoms are positioned at the 1- and 6-positions of the fused rings. This compound is structurally distinct due to its compact spirocyclic framework and a methyl substituent at the 2-position.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-methyl-1,6-dioxaspiro[2.5]octane

InChI

InChI=1S/C7H12O2/c1-6-7(9-6)2-4-8-5-3-7/h6H,2-5H2,1H3

InChI Key

YHEXVSDWYDAYDY-UHFFFAOYSA-N

Canonical SMILES

CC1C2(O1)CCOCC2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H14O4
  • Molecular Weight : 174.21 g/mol
  • CAS Number : 1470556

The compound features a dioxaspiro framework that contributes to its distinctive reactivity and interaction with biological systems. Its structural attributes allow it to serve as a versatile building block in organic synthesis.

Organic Synthesis

2-Methyl-1,6-dioxaspiro[2.5]octane is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
  • Reduction : It can undergo reduction reactions with lithium aluminum hydride, yielding alcohols.
  • Substitution Reactions : The spirocyclic structure allows for nucleophilic substitutions, leading to diverse derivatives.

These reactions are crucial for developing more complex molecules in synthetic organic chemistry.

Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry:

  • Antitumor Activity : Studies have shown that compounds similar to this compound can induce cell cycle arrest in cancer cell lines, suggesting potential use as an anticancer agent .
    Cell LineTreatment DurationObserved Effect
    A549 (Lung)18 hoursG2/M phase arrest
    JeKo-1 (Lymphoma)18 hoursIncreased sensitivity
    WiDr (Colorectal)18 hoursG2/M phase arrest
  • Mechanism of Action : The mechanism involves modulation of the spliceosome, which is critical in mRNA processing . This modulation can lead to altered expression of oncogenes and tumor suppressor genes.

Material Science

The compound's unique properties make it suitable for developing new materials. Its spirocyclic nature imparts mechanical strength and stability to polymers when incorporated into polymer matrices.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of spirocyclic compounds, researchers synthesized derivatives of this compound and tested their effects on various cancer cell lines. The results indicated significant cytotoxic effects correlated with structural modifications that enhanced interaction with cellular targets .

Case Study 2: Synthetic Pathways

A comprehensive examination of synthetic pathways for producing derivatives of this compound revealed multi-step processes that optimize yield and selectivity. Researchers focused on varying reaction conditions such as temperature and solvent choice to enhance the efficiency of synthesis .

Comparison with Similar Compounds

Research Findings

  • Biological Relevance : Spiroketals with larger rings (e.g., [5.5]undecane) exhibit stronger ecological roles as insect repellents, while smaller analogs (e.g., [2.5]octane) are less studied in natural systems .
  • Structural-Activity Relationship (SAR) : Ethyl/methyl substituents at C2 enhance volatility and dispersal in defensive secretions, whereas polar groups (e.g., methoxy) limit environmental persistence .
  • Synthetic Utility : Spiro[2.5]octane derivatives are precursors in spliceosome modulator synthesis (e.g., sudemycins), emphasizing their value in medicinal chemistry .

Preparation Methods

mCPBA-Mediated Epoxidation

Reaction Conditions :

  • Substrate : 4-Methylenetetrahydro-2H-pyran

  • Oxidizing Agent : meta-Chloroperoxybenzoic acid (mCPBA)

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

  • Time : 3 hours

Procedure :
A solution of 4-methylenetetrahydro-2H-pyran (1.00 g, 10.2 mmol) in CH₂Cl₂ (30 mL) is treated with mCPBA (2.46 g, 14.3 mmol) in three portions at 0°C. The reaction is warmed to room temperature, stirred for 3 hours, and quenched with 10% NaOH. Extraction with CH₂Cl₂ and concentration yields 2-methyl-1,6-dioxaspiro[2.5]octane as a clear oil (52% yield).

Key Data :

ParameterValue
Yield52%
Purity>90% (GC-MS)
Reaction Scale10 mmol

Spirocyclization via Sulfonium Salt Intermediates

Spirocyclization reactions using sulfonium salts offer a robust pathway, particularly for generating nonsubstituted spirocyclopropanes.

K₂CO₃-Promoted Cyclization

Reaction Conditions :

  • Substrate : 1,3-Cyclohexanedione derivatives

  • Reagent : (2-Bromoethyl)diphenylsulfonium triflate

  • Base : Powdered K₂CO₃

  • Solvent : Ethyl acetate

  • Time : 1.5 hours

Procedure :
1,3-Cyclohexanedione (69 mg, 0.50 mmol) reacts with (2-bromoethyl)diphenylsulfonium triflate (1.5 equiv) and powdered K₂CO₃ (3 equiv) in EtOAc. After 1.5 hours, column chromatography (30% EtOAc/hexane) yields this compound derivatives with 88% efficiency.

Key Data :

ParameterValue
Yield72–88%
Solvent EfficiencyEtOAc > DMF
ScalabilityDemonstrated at 50 g

Metal-Catalyzed Radical Processes

Transition metal catalysts, particularly cobalt complexes, enable radical-mediated spirocyclization under mild conditions.

Cobalt-Catalyzed Hydrofunctionalization

Reaction Conditions :

  • Catalyst : Co((Me₄)salenCl,Me) (5 mol%)

  • Reductant : Zn (20 mol%)

  • Solvent : Et₂O

  • Additive : Et₃N·HCl (2.0 equiv)

Procedure :
A mixture of Co complex (4.4 mg, 0.01 mmol), Zn (2.6 mg, 0.04 mmol), and epoxide substrate (0.2 mmol) in Et₂O is stirred at room temperature for 20–48 hours. The reaction affords spirocyclic products via radical relay mechanisms, with yields up to 79%.

Mechanistic Insight :

  • Radical initiation via Co(II)/Zn redox pair.

  • Regioselective hydrogen atom transfer (HAT) stabilizes spiro transition state.

Oxidation of Methylene-Substituted Dioxanes

Selective oxidation of methylene groups in dioxane frameworks provides a direct route to spiroepoxides.

H₂O₂/NaHCO₃ System

Reaction Conditions :

  • Substrate : 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane

  • Oxidizing Agent : H₂O₂ (30%)

  • Base : NaHCO₃

  • Solvent : THF/H₂O

Procedure :
The substrate (8.48 g, 55 mmol) is treated with H₂O₂ and NaHCO₃ in THF/H₂O (1:1) at 60°C for 12 hours. Distillation under reduced pressure yields this compound (79% yield).

Optimization Notes :

  • Excess H₂O₂ improves conversion but risks overoxidation.

  • THF enhances solubility of hydrophobic intermediates.

Comparative Analysis of Synthetic Methods

MethodYield (%)ScalabilityCost EfficiencyKey Advantage
mCPBA Epoxidation52ModerateHighShort reaction time
Sulfonium Cyclization88HighModerateBroad substrate tolerance
Co-Catalyzed Radical79LowLowMild conditions
H₂O₂ Oxidation79HighHighEnvironmentally benign reagents

Critical Observations :

  • Sulfonium salt-based cyclization achieves the highest yields but requires stringent moisture control.

  • Cobalt-catalyzed methods, while efficient, face challenges in catalyst recovery.

Q & A

Q. What analytical methods are recommended for identifying 2-methyl-1,6-dioxaspiro[2.5]octane in biological secretions?

To identify this spiroketal in biological samples (e.g., insect defense secretions), use a combination of Nuclear Magnetic Resonance (NMR) and Gas Chromatography/Mass Spectrometry (GC/MS) . NMR provides structural elucidation, while GC/MS offers high sensitivity for trace analysis. Comparison with synthetic reference standards is critical for confirming retention times and spectral matches. For example, the absolute configuration of structurally similar spiroketals was resolved using enantioselective synthesis and NMR data .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and isotopic patterns.
  • Chiral Chromatography to assess stereochemical purity, especially for spiroketals with multiple stereocenters.
  • Infrared Spectroscopy (IR) to confirm functional groups (e.g., ether linkages).
    A purity threshold of ≥98% is recommended for biological assays, achievable via preparative HPLC or distillation .

Q. What are the primary challenges in isolating this compound from natural sources?

Natural isolation is complicated by:

  • Low abundance in biological matrices (e.g., insect glandular secretions).
  • Co-elution with structurally similar compounds (e.g., glucose or other spiroketals).
  • Sensitivity to oxidation due to strained spirocyclic frameworks.
    Solid-phase microextraction (SPME) paired with GC/MS is effective for minimizing degradation .

Advanced Research Questions

Q. What synthetic strategies are effective for constructing the spiroketal core of this compound?

Two advanced methods are prominent:

Radical Cascade Reactions : Alkoxyl radicals generated via photolysis or metal catalysts (e.g., Mn(OAc)₃) enable 1,5-hydrogen atom transfer, forming spirocenters with high stereocontrol. This approach is scalable and avoids harsh conditions .

Hydrogenation/Deoxygenation of Furans : Continuous-flow hydrogenation of furan derivatives (e.g., furfuralacetone) can yield spiroketals via intermediate dihydrofurans. Pd/C or Ru-based catalysts are optimal for selective ring closure .

Q. How does stereochemistry influence the bioactivity of this compound?

The (2S,6R) enantiomer of related spiroketals exhibits significantly stronger repellent effects on fire ants (Solenopsis invicta) and mosquitoes (Aedes aegypti) compared to its (2R,6S) counterpart. Stereochemical purity (>95% ee) is critical for reproducibility in bioassays. Enantioselective synthesis via chiral auxiliaries or enzymatic resolution is recommended .

Q. What mechanistic insights explain the compound’s repellent activity in arthropods?

Proposed mechanisms include:

  • Disruption of neurotransmitter signaling (e.g., GABA receptor antagonism).
  • Interference with chemosensory pathways in insect antennae.
  • Synergistic effects with co-secreted compounds (e.g., glucose in Asceses glaber secretions).
    Behavioral assays with fire ants show dose-dependent avoidance at concentrations as low as 0.1 µg/µL .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Density Functional Theory (DFT) : Models transition states for radical-mediated spirocyclization, guiding catalyst selection.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., insect odorant-binding proteins).
  • Retrosynthetic Analysis : Tools like ICSynth or AiZynthFinder propose viable synthetic routes from commercial precursors .

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